m-Maleimidobenzoyl-L-thyroxine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

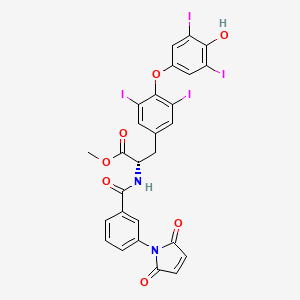

m-Maleimidobenzoyl-L-thyroxine Methyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by modifying L-thyroxine with a maleimide group, which allows it to be used in various biochemical applications, particularly in enzyme immunoassays .

Métodos De Preparación

The synthesis of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves several steps:

Preparation of Meta-maleimidobenzoic Acid: This is synthesized from m-aminobenzoic acid and maleic anhydride by the method of Parola (1934), followed by cyclization with acetic anhydride to give meta-maleimidobenzoic acid.

Preparation of L-thyroxine Methyl Ester: This is prepared by the method of Ashley and Harington (1929).

Formation of m-Maleimidobenzoyl Chloride: Meta-maleimidobenzoic acid is dissolved in thionyl chloride and refluxed for 30 minutes.

Synthesis of this compound: The dried m-maleimidobenzoyl chloride is dissolved in tetrahydrofuran and added dropwise to a stirred solution containing L-thyroxine methyl ester and sodium carbonate.

Análisis De Reacciones Químicas

m-Maleimidobenzoyl-L-thyroxine Methyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.

Coupling Reactions: It can be coupled to enzymes like β-galactosidase, maintaining high enzyme activity.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

m-Maleimidobenzoyl-L-thyroxine Methyl Ester has several scientific research applications:

Enzyme Immunoassays: It is used as a coupling agent to label antibodies or antigens with enzymes, enhancing the sensitivity and specificity of immunoassays.

Protein Labeling: The compound is used to label proteins with maleimide groups, facilitating the study of protein interactions and functions.

Bioconjugation: It is employed in the synthesis of bioconjugates, such as biotinylated thyroxine, which can be used in various biochemical assays.

Mecanismo De Acción

The mechanism of action of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves the formation of stable thioether bonds with sulfhydryl groups in proteins. This coupling does not significantly reduce the activity of the enzyme or protein, making it an effective labeling agent . The maleimide group specifically reacts with thiol groups, ensuring high specificity and efficiency in bioconjugation reactions .

Comparación Con Compuestos Similares

m-Maleimidobenzoyl-L-thyroxine Methyl Ester can be compared with other maleimide derivatives used in bioconjugation:

m-Maleimidobenzoyl-N-hydroxysuccinimide Ester: This compound also contains a maleimide group but has an NHS ester instead of a methyl ester, making it more reactive towards amine groups.

Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide Ester): Similar to this compound, but with a sulfonated NHS ester, increasing its water solubility.

These comparisons highlight the unique properties of this compound, such as its specific reactivity towards thiol groups and its stability in various biochemical applications.

Propiedades

Fórmula molecular |

C27H18I4N2O7 |

|---|---|

Peso molecular |

990.1 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C27H18I4N2O7/c1-39-27(38)21(32-26(37)14-3-2-4-15(10-14)33-22(34)5-6-23(33)35)9-13-7-19(30)25(20(31)8-13)40-16-11-17(28)24(36)18(29)12-16/h2-8,10-12,21,36H,9H2,1H3,(H,32,37)/t21-/m0/s1 |

Clave InChI |

SMWPHPKJEMOEAJ-NRFANRHFSA-N |

SMILES isomérico |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |

SMILES canónico |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.